![molecular formula C18H13NO2 B5779337 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone](/img/structure/B5779337.png)
3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone
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Overview
Description
3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone, also known as PPI, is a synthetic compound that belongs to the class of isoxazolones. PPI has been the subject of scientific investigation due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mechanism of Action
The mechanism of action of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone is not fully understood, but it is believed to involve the inhibition of prostaglandin synthesis and the modulation of inflammatory cytokines. 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has also been shown to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to reduce fever and increase pain threshold in rats. 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has limited solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone. One area of interest is the development of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone-based drugs for the treatment of inflammatory and pain conditions. Another area of research is the use of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further investigation into the mechanism of action of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone and its effects on various physiological systems could provide valuable insights into its potential therapeutic applications.
Synthesis Methods
3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone can be synthesized through a multi-step process involving the condensation of an α,β-unsaturated ketone with hydroxylamine followed by cyclization. The synthesis of 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has been optimized to achieve high yields and purity.
Scientific Research Applications
3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. 3-phenyl-4-(3-phenyl-2-propen-1-ylidene)-5(4H)-isoxazolone has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
(4Z)-3-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18-16(13-7-10-14-8-3-1-4-9-14)17(19-21-18)15-11-5-2-6-12-15/h1-13H/b10-7+,16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJRQTXYKQLWTN-SBFJKYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=NOC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-3-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,2-oxazol-5(4H)-one |
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